An In-depth Technical Guide to 2-(Trimethylsilyl)pyridine: Properties, Synthesis, and Applications in Modern Chemistry
An In-depth Technical Guide to 2-(Trimethylsilyl)pyridine: Properties, Synthesis, and Applications in Modern Chemistry
Introduction: The Strategic Importance of 2-(Trimethylsilyl)pyridine in Synthesis
In the landscape of modern organic and medicinal chemistry, 2-(trimethylsilyl)pyridine (2-TMS-pyridine) has emerged as a highly versatile and valuable building block.[1][2] Its unique molecular architecture, featuring a pyridine ring functionalized with a trimethylsilyl group at the 2-position, offers a confluence of properties that chemists can strategically exploit. The pyridine moiety is a ubiquitous pharmacophore in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3][4] The trimethylsilyl group, in turn, serves as a versatile synthetic handle, enabling a wide array of chemical transformations, from protecting group strategies to intricate cross-coupling reactions.[1] This guide provides an in-depth exploration of the physical and chemical properties of 2-TMS-pyridine, its synthesis, and its applications, offering a technical resource for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
A thorough understanding of the physical properties of 2-(trimethylsilyl)pyridine is fundamental to its effective use in the laboratory. This compound is typically a colorless to pale yellow liquid with a distinctive aromatic odor.[5] Its solubility in common organic solvents is a key practical advantage.[5]
| Property | Value | Reference(s) |
| CAS Number | 13737-04-7 | [6][7] |
| Molecular Formula | C₈H₁₃NSi | [6][7] |
| Molecular Weight | 151.28 g/mol | [6][7] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 47-49 °C at 5 mmHg | [6][8] |
| Density | 0.9113 g/mL at 25 °C | [6][8] |
| Refractive Index (n²⁰/D) | 1.489 | [6][8] |
| Flash Point | 52 °C (126 °F) - closed cup | [6] |
| Solubility | Soluble in organic solvents | [5] |
| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [8] |
| Sensitivity | Light sensitive | [8] |
Synthesis of 2-(Trimethylsilyl)pyridine: A Practical Approach
The synthesis of 2-(trimethylsilyl)pyridine is most commonly achieved through a Grignard reaction, a cornerstone of organometallic chemistry. A representative and scalable laboratory procedure involves the reaction of 2-chloropyridine with magnesium in the presence of trimethylchlorosilane.
Experimental Protocol: Grignard-based Synthesis
Objective: To synthesize 2-(trimethylsilyl)pyridine from 2-chloropyridine.
Materials:
-
2-Chloropyridine
-
Trimethylchlorosilane
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Diiodomethane (catalyst)
-
Iodine crystals (catalyst)
-
Isopropylmagnesium chloride (2.0 M solution in THF, catalyst)
-
Benzene
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Initiation of Grignard Reagent Formation: To a vigorously stirred suspension of magnesium turnings in anhydrous THF, add a small portion of a solution of 2-chloropyridine and trimethylchlorosilane in THF.[9]
-
Activation: To initiate the reaction, add a few drops of diiodomethane, a crystal of iodine, and a small amount of isopropylmagnesium chloride solution.[9] The mixture is then gently heated to reflux. The appearance of a color change and self-sustaining reflux indicates the successful initiation of the Grignard reagent formation.
-
Addition of Reactants: The remaining solution of 2-chloropyridine and trimethylchlorosilane is added dropwise to the refluxing mixture over several hours to maintain a controlled reaction rate.[9]
-
Reaction Completion and Workup: After the addition is complete, the reaction mixture is cooled to room temperature and stirred overnight.[9]
-
Solvent Exchange and Extraction: THF is partially removed by distillation, and benzene is added. The suspension is refluxed, and the benzene layer containing the product is decanted. This extraction process is repeated to maximize the yield.[9]
-
Purification: The combined benzene fractions are concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield 2-(trimethylsilyl)pyridine as a colorless liquid.[9]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, the use of anhydrous THF and the careful exclusion of moisture are critical for the success of the synthesis.
-
Catalytic Initiation: The addition of diiodomethane, iodine, and isopropylmagnesium chloride serves to activate the surface of the magnesium turnings, facilitating the initiation of the Grignard reaction, which can sometimes be sluggish to start.
-
Dropwise Addition: The dropwise addition of the reactants allows for better control of the exothermic reaction, preventing a runaway reaction and improving safety and yield.
-
Solvent Exchange: The replacement of THF with higher-boiling benzene facilitates the complete extraction of the product from the reaction salts.
Caption: Workflow for the synthesis of 2-(trimethylsilyl)pyridine.
Reactivity and Synthetic Applications
The synthetic utility of 2-(trimethylsilyl)pyridine stems from the distinct reactivity of its two key components: the pyridine ring and the trimethylsilyl group.
Reactions Involving the Trimethylsilyl Group
The C-Si bond in 2-TMS-pyridine is susceptible to cleavage under various conditions, making the trimethylsilyl group an excellent leaving group or a precursor for further functionalization.
-
Protodesilylation: 2-(Trimethylsilyl)pyridine can undergo solvolysis with water, methanol, or ethanol to yield pyridine and the corresponding trimethylsilanol or alkoxytrimethylsilane.[10] This reaction is believed to proceed through a five-centered cyclic transition state involving a rate-determining attack of the solvent's oxygen atom on the silicon.[10]
-
Cross-Coupling Reactions: The trimethylsilyl group can act as a surrogate for a halide in various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring, a strategy extensively used in the synthesis of complex molecules and potential drug candidates.
The Role of the Pyridine Ring
The nitrogen atom in the pyridine ring imparts basicity and nucleophilicity, influencing the reactivity of the molecule and its ability to coordinate with metal centers. This property is crucial in its application as a ligand in catalysis and as a building block for more complex heterocyclic systems.
Spectroscopic Characterization
Unequivocal identification of 2-(trimethylsilyl)pyridine is achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides a clear fingerprint of the molecule. The trimethylsilyl group gives a characteristic sharp singlet at approximately 0 ppm. The protons on the pyridine ring appear as distinct multiplets in the aromatic region of the spectrum.[11]
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of silylated compounds often shows a characteristic peak for the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which can be a useful diagnostic tool.[12]
-
Infrared Spectroscopy: The infrared (IR) spectrum of 2-(trimethylsilyl)pyridine exhibits characteristic absorption bands corresponding to the vibrations of the pyridine ring (C=C and C=N stretching) and the trimethylsilyl group.[13]
Applications in Drug Development and Beyond
The unique chemical properties of 2-(trimethylsilyl)pyridine make it a valuable intermediate in the synthesis of pharmaceuticals and other functional materials.[1][2] Its ability to participate in a diverse range of chemical transformations allows for the efficient construction of complex molecular architectures that are often required for biological activity.
Workflow: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
In addition to its role as a synthetic building block, the broader class of silylating agents, often used in pyridine as a solvent, is crucial for the derivatization of polar analytes for GC-MS analysis. This process increases the volatility and thermal stability of the analytes.[14]
Caption: General workflow for silylation-based derivatization.
Safety and Handling
2-(Trimethylsilyl)pyridine is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is sensitive to light and should be stored in a tightly sealed container in a cool, dark place under an inert atmosphere.[8]
Conclusion
2-(Trimethylsilyl)pyridine is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its well-defined physical properties, accessible synthesis, and diverse reactivity make it an invaluable tool for the construction of complex molecules, particularly in the realm of pharmaceutical research and development. A comprehensive understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
-
Guidechem. How to Prepare 2-(Trimethylsilyl)pyridine? - FAQ.
-
ChemicalBook. 2-(Trimethylsilyl)pyridine(13737-04-7) 1H NMR spectrum.
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of 2-(Trimethylsilyl)pyridine in Modern Pharmaceutical Synthesis.
-
MDPI. Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines.
-
Supelco. TMSI+Pyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 2-(Trimethylsilyl)pyridine (CAS 13737-04-7) in Pharmaceutical Development: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective.
-
CymitQuimica. CAS 13737-04-7: 2-(Trimethylsilyl)pyridine.
-
Journal of the Chemical Society B: Physical Organic. The solvolysis of 2-trimethylsilylpyridine by alcohols and by water.
-
MDPI. Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines.
-
Sigma-Aldrich. 2-(Trimethylsilyl)pyridine 98%.
-
Frontiers in Bioengineering and Biotechnology. Enhanced microwave-assisted methodology for obtaining cutin monomers from tomato peel.
-
PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.
-
J&K Scientific LLC. 2-(Trimethylsilyl)pyridine.
-
ChemicalBook. 2-(Trimethylsilyl)pyridine CAS#: 13737-04-7.
-
Sigma-Aldrich. 2-(Trimethylsilyl)pyridine 98%.
-
Organic Syntheses. Preparation of 2.
-
The Royal Society of Chemistry. Supporting Information for Gold Nanoparticles Supported on Carbon Nanotubes as a Recyclable Catalyst for the Deoxygenation of Amine N-Oxides with Hydrosilanes.
-
CymitQuimica. Pyridine, 2-(trimethylsilyl)-.
-
TCI Chemicals. 2-(Trimethylsilyl)pyridine.
-
ResearchGate. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
-
Organic Chemistry Portal. Pyridine synthesis.
-
Polish Journal of Chemistry. Infrared Absorption Spectra of Quaternary Salts of Pyridine.
-
Santa Cruz Biotechnology. 2-(Trimethylsilyl)pyridine.
-
PubChem. Pyridine, 2-(trimethylsilyl)-.
-
MDPI. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis.
-
PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
-
National Institute of Standards and Technology. Pyridine, 2-methyl-.
-
Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
-
Benchchem. An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.
-
PubChem. 2-(Trimethylsilylethynyl)pyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. CAS 13737-04-7: 2-(Trimethylsilyl)pyridine | CymitQuimica [cymitquimica.com]
- 6. 2-(Trimethylsilyl)pyridine 98 13737-04-7 [sigmaaldrich.com]
- 7. 2-(Trimethylsilyl)pyridine 98 13737-04-7 [sigmaaldrich.com]
- 8. 2-(Trimethylsilyl)pyridine CAS#: 13737-04-7 [m.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. The solvolysis of 2-trimethylsilylpyridine by alcohols and by water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. 2-(Trimethylsilyl)pyridine(13737-04-7) 1H NMR [m.chemicalbook.com]
- 12. Frontiers | Enhanced microwave-assisted methodology for obtaining cutin monomers from tomato peel [frontiersin.org]
- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 14. gcms.cz [gcms.cz]
